AZD3463 - 1356962-20-3

AZD3463

Catalog Number: EVT-287517
CAS Number: 1356962-20-3
Molecular Formula: C24H25ClN6O
Molecular Weight: 448.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD3463 is a synthetically derived, orally bioavailable, small molecule kinase inhibitor. [] It has been identified as a potent inhibitor of both ALK and IGF1R, showcasing its potential as an anti-cancer agent. [, ] This dual-targeting ability makes it particularly interesting for research into cancers that might develop resistance to single-target therapies.

Synthesis Analysis

The synthesis of AZD3463 begins with a 4-(1H-indol-3-yl)pyrimidin-2-amine scaffold. [] Key steps involve:

  • Substitution Reactions: A 5-substituted-2,4-dichloropyrimidine undergoes substitution with 4-(N-acetylpiperazin-1-yl)-2-methoxyaniline, followed by reaction with various methoxyanilines to introduce desired substituents. []
  • Optimization Efforts: Medicinal chemistry strategies focused on optimizing the aniline and indole moieties. [] Smaller substituents on the pyrimidine ring and cyclic amines within the aniline group were found to improve potency and metabolic stability. []
Molecular Structure Analysis
  • Pyrimidine Core: The central pyrimidine ring holds various substituents crucial for activity and selectivity. []
  • Aniline and Indole Moieties: These groups, attached to the pyrimidine core, undergo optimization for improved pharmacological properties. []
  • Piperazine Ring: The presence of a piperazine ring is evident from the synthesis scheme and likely contributes to binding interactions with the target kinases. []
Mechanism of Action
  • ALK Inhibition: It binds to ALK, preventing its autophosphorylation and disrupting downstream signaling pathways like ERK, AKT, and STAT3. [] This inhibition leads to decreased proliferation of ALK-positive cancer cells. []
  • IGF1R Inhibition: AZD3463 displays equivalent potency in inhibiting IGF1R. [] This dual inhibition is particularly relevant in overcoming resistance mechanisms involving IGF1R upregulation. [, ]
Physical and Chemical Properties Analysis
  • Oral Bioavailability: AZD3463 is described as orally bioavailable, indicating favorable absorption and metabolic properties. []
Applications
  • Overcoming Crizotinib Resistance: AZD3463 exhibits efficacy against crizotinib-resistant cancer cell lines, including those with ALK amplification, gatekeeper mutations, and alternative pathway drivers like EGFR and IGF1R. [, , ] This suggests its potential in treating patients who develop resistance to first-line ALK inhibitors.
  • Inhibiting Tumor Growth: In vivo studies show that AZD3463 can inhibit tumor growth in various xenograft models, including those derived from lung cancer [], breast cancer [], and glioblastoma [, ].
  • Synergistic Effects: Combination therapies involving AZD3463 and other agents, such as salinomycin [] or temozolomide [, ], have shown synergistic effects in reducing cancer cell viability and inducing apoptosis.

Crizotinib (Xalkori)

Compound Description: Crizotinib is a small-molecule inhibitor of anaplastic lymphoma kinase (ALK), c-Met, and ROS1 tyrosine kinases. It was the first ALK inhibitor approved by the FDA in 2011 for the treatment of non-small cell lung cancer (NSCLC) with ALK rearrangements. []

CH5424802

Compound Description: CH5424802 is a selective ALK inhibitor developed by Chugai Pharmaceutical. []

Relevance: Similar to AZD3463, CH5424802 demonstrates potent ALK inhibitory activity. Studies show that combining CH5424802 with IGF1R and EGFR inhibitors can overcome crizotinib resistance, highlighting the potential for combination therapies that target multiple pathways. []

LDK378 (Ceritinib)

Compound Description: LDK378, now known as Ceritinib, is a second-generation ALK inhibitor developed by Novartis. []

Relevance: LDK378, like AZD3463, shows promise in inhibiting ALK and displays structural similarities within the 2-aminopyrimidine scaffold. [] Both compounds are being investigated for their efficacy in ALK-positive cancers, including NSCLC.

OSI-906 (Linsitinib)

Compound Description: OSI-906, also known as Linsitinib, is a small molecule inhibitor of IGF1R and insulin receptor (IR). []

Relevance: While structurally distinct from AZD3463, OSI-906 inhibits IGF1R, a secondary target of AZD3463. Studies have shown that combining OSI-906 with ALK inhibitors can effectively combat crizotinib resistance, suggesting potential synergy between these pathways. []

Iressa (Gefitinib)

Compound Description: Iressa, also known as Gefitinib, is an EGFR tyrosine kinase inhibitor used to treat certain types of NSCLC. []

Relevance: Although structurally different from AZD3463, Iressa targets EGFR, which can act as a bypass pathway in crizotinib-resistant cancers. Combining AZD3463 with Iressa demonstrated synergistic effects in inhibiting the growth of crizotinib-resistant cell lines. [] This finding highlights the importance of addressing multiple resistance mechanisms, including alternative pathway activation.

SN-38

Compound Description: SN-38 is the active metabolite of irinotecan, a topoisomerase I inhibitor used as a chemotherapy agent. []

Relevance: While not structurally related to AZD3463, SN-38 was investigated in combination with AZD3463 in Ewing sarcoma cells. [] The study aimed to understand the interplay between DNA damaging agents and AZD3463's inhibitory effects on STAT3 and AKT.

Temozolomide

Compound Description: Temozolomide is an alkylating agent used in chemotherapy, primarily for brain tumors like glioblastoma. [, ]

Relevance: Though not structurally related to AZD3463, Temozolomide was investigated in combination with AZD3463 for its potential in enhancing cytotoxicity in Ewing sarcoma and glioblastoma. [, ] The research explored the synergistic effects of combining DNA damaging agents with AZD3463's inhibitory action on cell signaling pathways.

MK-2206

Compound Description: MK-2206 is a potent and selective allosteric inhibitor of AKT. []

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor used to treat cancers such as liver, kidney, and thyroid cancer. [, ]

Relevance: While structurally distinct from AZD3463, Sorafenib was investigated as a potential treatment option for acute myeloid leukemia (AML). [, ] AZD3463 showed promising results in overcoming sorafenib resistance in AML, indicating its potential as a therapeutic agent in this context.

Vorinostat

Compound Description: Vorinostat is a histone deacetylase inhibitor (HDACi) used in cancer treatment. []

Relevance: While structurally different from AZD3463, Vorinostat was investigated in combination with AZD3463 in Ewing sarcoma cells. [] The study aimed to evaluate the impact of combining HDAC inhibition with AZD3463's inhibitory effects on STAT3 and AKT.

Properties

CAS Number

1356962-20-3

Product Name

AZD3463

IUPAC Name

N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine

Molecular Formula

C24H25ClN6O

Molecular Weight

448.9 g/mol

InChI

InChI=1S/C24H25ClN6O/c1-32-22-12-16(31-10-8-15(26)9-11-31)6-7-21(22)29-24-28-14-19(25)23(30-24)18-13-27-20-5-3-2-4-17(18)20/h2-7,12-15,27H,8-11,26H2,1H3,(H,28,29,30)

InChI Key

GCYIGMXOIWJGBU-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AZD3463; AZD 3463; AZD-3463.

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.